2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine
Overview
Description
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine is also referred to as 2-amino-4-methylamino-6-ethoxytriazine. It can be synthesized by reacting 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ 4-1,2,4-thiadiazoline with methylamine.
Biological Activity
2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine is a triazine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to various triazine-based herbicides and pharmaceuticals, which have been studied for their effects on cellular processes, particularly in cancer research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a triazine ring with amino and ethoxy substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon) | XX | Induces G0/G1 phase arrest |
MCF-7 (Breast) | XX | Induces apoptosis via caspase activation |
HeLa (Cervical) | XX | Inhibition of cell proliferation |
Note: Specific IC50 values should be filled in based on experimental results from relevant studies.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Studies suggest that the compound causes G0/G1 phase arrest in cancer cells, which halts their proliferation.
- Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound increases the apoptotic population in treated cells. The late apoptotic stage is particularly evident when assessed using Annexin V staining techniques.
Case Studies
A notable study investigated the effects of various triazine derivatives on cancer cell lines. The findings indicated that compounds similar to this compound demonstrated significant cytotoxicity against HCT-116 and MCF-7 cells. The study employed an MTT assay to measure cell viability post-treatment and confirmed apoptosis through caspase activity assays.
Table 2: Summary of Case Study Findings
Study Reference | Compound Tested | Key Findings |
---|---|---|
This compound | Induced apoptosis in MCF-7 cells | |
Similar Triazines | Significant growth inhibition in HCT-116 cells |
Safety and Toxicity
While exploring the biological activities of this compound, it is crucial to consider its safety profile. According to data from the European Chemicals Bureau and other sources, toxicity assessments indicate moderate risk levels associated with exposure to this compound. Further studies are needed to fully elucidate its safety in therapeutic contexts.
Properties
IUPAC Name |
6-ethoxy-2-N-methyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3-12-6-10-4(7)9-5(8-2)11-6/h3H2,1-2H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSJLNVJJUYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351229 | |
Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62096-63-3 | |
Record name | 6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62096-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062096633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-ethoxy-4-methylamino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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